molecular formula C20H34O2 B12641557 Icosa-2,4,6-trienoic acid CAS No. 27070-56-0

Icosa-2,4,6-trienoic acid

Cat. No.: B12641557
CAS No.: 27070-56-0
M. Wt: 306.5 g/mol
InChI Key: BBWMTEYXFFWPIF-CJBMEHDJSA-N
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Description

Icosa-2,4,6-trienoic acid is a long-chain fatty acid with a unique structure characterized by three conjugated double bonds at positions 2, 4, and 6. This compound is part of the larger family of polyunsaturated fatty acids, which are known for their significant roles in biological systems and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Icosa-2,4,6-trienoic acid typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated triene structure. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources or the chemical synthesis from simpler precursors. The extraction process often includes the use of solvents like hexane or ethanol to isolate the fatty acid from biological materials. Chemical synthesis on an industrial scale may utilize catalytic hydrogenation and dehydrogenation processes to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Icosa-2,4,6-trienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Icosa-2,4,6-trienoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Icosa-2,4,6-trienoic acid involves its interaction with cellular membranes and enzymes. It can modulate the fluidity of cell membranes, affecting membrane-bound proteins and signaling pathways. The compound is also known to interact with enzymes involved in fatty acid metabolism, influencing the production of bioactive lipids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Icosa-2,4,6-trienoic acid is unique due to its specific conjugated triene structure, which imparts distinct chemical reactivity and biological activity compared to other polyunsaturated fatty acids.

Properties

CAS No.

27070-56-0

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(2E,4E,6E)-icosa-2,4,6-trienoic acid

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h14-19H,2-13H2,1H3,(H,21,22)/b15-14+,17-16+,19-18+

InChI Key

BBWMTEYXFFWPIF-CJBMEHDJSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C=C/C=C/C(=O)O

Canonical SMILES

CCCCCCCCCCCCCC=CC=CC=CC(=O)O

Origin of Product

United States

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